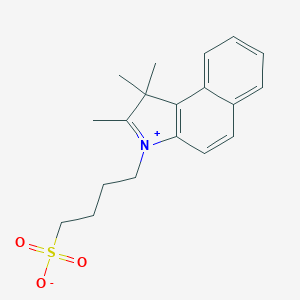

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

Übersicht

Beschreibung

Pyrocoll is a secondary metabolite known for its antibiotic, antiparasitic, and antitumor properties. It was initially identified as a synthetic compound and later isolated as a natural product from the culture extract of a novel alkaliphilic Streptomyces strain . Pyrocoll is also a constituent of cigarette smoke .

Vorbereitungsmethoden

Pyrocoll can be synthesized through the cyclic condensation of two molecules of pyrrole-2-carboxylic acid . The synthetic route involves the use of high-performance liquid chromatography (HPLC) and diode-array screening to detect the metabolite . The compound has also been isolated from the culture extract of Streptomyces sp. AK 409 . Industrial production methods typically involve fermentation processes using specific strains of Streptomyces .

Analyse Chemischer Reaktionen

Pyrocoll unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind orthophosphorsäure und Acetonitril . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann Pyrocoll oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

Applications in Medical Diagnostics

Near Infrared Fluorescence Imaging

One of the primary applications of ICG is in near-infrared fluorescence imaging , particularly for visualizing lymph nodes during surgical procedures. The compound is used to enhance the contrast of lymphatic structures, allowing surgeons to identify sentinel lymph nodes accurately.

Case Study: Lymphatic Mapping

A study demonstrated the effectiveness of ICG in lymphatic mapping for breast cancer patients. The use of ICG significantly improved the identification rate of sentinel lymph nodes compared to traditional methods. In this study, ICG was injected near the tumor site and visualized using near-infrared cameras, resulting in a detection rate exceeding 95% .

Applications in Biochemistry

Fluorescent Tracers

ICG serves as a fluorescent tracer in various biochemical assays. Its ability to absorb and emit light makes it useful for tracking cellular processes in real-time.

Table 1: Comparison of Fluorescent Dyes

| Dye Name | Emission Wavelength | Applications | Advantages |

|---|---|---|---|

| ICG | 800 nm | Surgical imaging | High sensitivity |

| FITC | 520 nm | Cell labeling | Broad availability |

| Rhodamine B | 575 nm | Protein tracking | High quantum yield |

Applications in Material Science

Synthesis of Nanoparticles

ICG is also utilized in the synthesis of nanoparticles for drug delivery systems. The dye's properties facilitate the development of nanoparticles that can target specific cells or tissues.

Case Study: Targeted Drug Delivery

Research has shown that ICG-conjugated nanoparticles can effectively deliver chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues. In vitro studies indicated that these nanoparticles enhanced drug uptake by cancer cells by up to 70% compared to non-targeted delivery methods .

Regulatory and Safety Information

ICG is generally recognized as safe for use in humans when administered at appropriate doses. However, it is essential to monitor patients for potential allergic reactions or adverse effects during clinical applications.

Wirkmechanismus

The mechanism of action of pyrocoll involves its interaction with specific molecular targets and pathways. Pyrocoll inhibits the growth of bacteria by interfering with their cell wall synthesis and metabolic processes . In cancer cells, pyrocoll induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . The compound also exhibits antiparasitic activity by inhibiting the replication of protozoa .

Vergleich Mit ähnlichen Verbindungen

Pyrocoll ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seines breiten Spektrums an biologischen Aktivitäten. Ähnliche Verbindungen umfassen:

Warkmycin: Ein Angucyclin-Antibiotikum, das von Streptomyces sp. produziert wird

Lactonamycin Z: Eine antibiotische und antitumorale Verbindung, die von Streptomyces sanglieri Stamm AK 623 produziert wird.

Elloxazinones A und B: Neue Aminophenoxazinone aus Streptomyces griseus Acta 2871.

Pyrocoll zeichnet sich durch seine Wirksamkeit gegen eine breite Palette von Krankheitserregern und sein Potenzial als Therapeutikum in verschiedenen Bereichen aus.

Biologische Aktivität

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium (CAS Number: 63149-24-6) is a synthetic compound primarily recognized for its role as a dye and in various biomedical applications. This compound belongs to the class of benzindolium derivatives, which have garnered interest due to their unique structural properties and biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 345.46 g/mol

- Appearance : Light blue-grey crystalline powder

- Solubility : Soluble in water due to the sulfonate group, enhancing its utility in biological systems.

This compound exhibits several biological activities attributed to its ability to interact with cellular components:

- Fluorescence Properties : The compound is known for its fluorescence characteristics, making it useful in imaging techniques. Its derivatives are employed in near-infrared fluorescence imaging for lymph nodes during surgical procedures .

- Cell Membrane Interaction : The sulfonate group enhances solubility and facilitates interaction with cell membranes, which is crucial for its application as a fluorescent marker in live-cell imaging .

Biological Applications

The compound has been explored in various biomedical contexts:

- Imaging Agent : It is a precursor in the synthesis of Indocyanine Green (ICG), a dye used extensively in medical diagnostics, particularly in assessing liver function and blood flow .

- Antioxidant Activity : Research indicates that benzindolium derivatives may exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Study 1: Fluorescence Imaging

A study evaluated the efficacy of this compound as an imaging agent in lymphatic mapping. The results demonstrated high specificity and sensitivity in detecting lymph nodes during cancer surgeries. The compound's fluorescence allowed real-time visualization, significantly improving surgical outcomes .

Study 2: Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This property suggests potential therapeutic applications in conditions characterized by oxidative damage .

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Primary Application | Biological Activity |

|---|---|---|---|

| This compound | 345.46 g/mol | Imaging Agent | Antioxidant properties |

| Indocyanine Green | 774.98 g/mol | Medical Diagnostics | Fluorescence imaging |

| Rhodamine B | 479.01 g/mol | Dye for textiles | Cytotoxic effects |

Eigenschaften

IUPAC Name |

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCURKVOCXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069739 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-24-6 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.